Cas no 85237-71-4 (Pyridine,5-methyl-2-(4-methylphenyl)-)

Pyridine,5-methyl-2-(4-methylphenyl)- is a substituted pyridine derivative characterized by the presence of methyl groups at the 5-position of the pyridine ring and the para-position of a phenyl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its aromatic framework enhances stability, while the methyl substitutions offer tunable reactivity for selective functionalization. The compound is typically utilized in cross-coupling reactions, ligand design, and as a building block for heterocyclic systems. High purity grades ensure consistent performance in research and industrial applications.
Pyridine,5-methyl-2-(4-methylphenyl)- structure
85237-71-4 structure
Product Name:Pyridine,5-methyl-2-(4-methylphenyl)-
CAS No:85237-71-4
MF:C13H13N
MW:183.249023199081
MDL:MFCD85237714
CID:728340
PubChem ID:3020573
Update Time:2025-11-01

Pyridine,5-methyl-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,5-methyl-2-(4-methylphenyl)-
    • 5-Methyl-2-(4-methylphenyl)pyridine
    • 5-methyl-2-(p-tolyl)pyridine
    • 5-Methyl-2-(4-methylphenyl)pyridine (ACI)
    • 2-(4-Methylphenyl)-5-methylpyridine
    • EINECS 286-432-2
    • SCHEMBL2477927
    • DTXSID001005726
    • BS-45233
    • 85237-71-4
    • E78610
    • 5-Methyl-2-p-tolylpyridine
    • MFCD17170180
    • DB-219564
    • NS00063867
    • PTBRNAVGPWOGSE-UHFFFAOYSA-N
    • MDL: MFCD85237714
    • Inchi: 1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3
    • InChI Key: PTBRNAVGPWOGSE-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC(C)=CC=2)=CC=C(C)C=1

Computed Properties

  • Exact Mass: 183.104799419g/mol
  • Monoisotopic Mass: 183.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Pyridine,5-methyl-2-(4-methylphenyl)- Pricemore >>

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Pyridine,5-methyl-2-(4-methylphenyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  12 h, 100 °C
Reference
Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates
Hoque, Emdadul Md; Hassan, Mirja Mahamudul Md; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Isopropanol ,  Water ;  30 min, 80 °C
Reference
A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media
Liu, Chun; Yang, Weibo, Chemical Communications (Cambridge, 2009, (41), 6267-6269

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → reflux; 24 h, reflux; reflux → rt
Reference
Nitroarenes as Nitrogen Source in Intermolecular Palladium-Catalyzed Aryl C-H Bond Aminocarbonylation Reactions
Zhou, Fei; Wang, Duo-Sheng; Guan, Xinyu; Driver, Tom G., Angewandte Chemie, 2017, 56(16), 4530-4534

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Chloro(N-4-pyridinyl-2-pyridinecarbothioamidato-κN1,κS2)(triphenylphosp… Solvents: Toluene ;  5 h, 80 °C
Reference
Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions
Sindhuja, Elangovan; Ramesh, Rengan; Liu, Yu, Dalton Transactions, 2012, 41(17), 5351-5361

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  12 h, 100 °C
Reference
Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines
Hassan, Mirja Mahamudul Md; Hoque, Emdadul Md; Dey, Sayan; Guria, Saikat; Roy, Brindaban; et al, Synthesis, 2021, 53(18), 3333-3342

Pyridine,5-methyl-2-(4-methylphenyl)- Raw materials

Pyridine,5-methyl-2-(4-methylphenyl)- Preparation Products

Pyridine,5-methyl-2-(4-methylphenyl)- Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85237-71-4)5-甲基-2-(4-甲苯基)吡啶
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
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Additional information on Pyridine,5-methyl-2-(4-methylphenyl)-

Pyridine,5-methyl-2-(4-methylphenyl)-: Chemical Profile and Recent Applications

Pyridine,5-methyl-2-(4-methylphenyl)-, with the CAS number 85237-71-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a pyridine core substituted with a methyl group at the 5-position and a 4-methylphenyl group at the 2-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular structure, characterized by its dual aromatic system, positions it as a versatile building block for drug discovery. The presence of both pyridine and phenyl rings contributes to its ability to interact with biological targets in multiple ways, enhancing its utility in medicinal chemistry. Recent studies have highlighted its role in developing novel therapeutic agents, particularly in the treatment of neurological disorders and inflammatory conditions.

In the context of modern pharmaceutical research, Pyridine,5-methyl-2-(4-methylphenyl)- has been explored for its potential in modulating enzyme activity and receptor binding. Its structural motifs are reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule could exhibit similar pharmacological effects. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in pain signaling pathways.

One notable application of this compound is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are crucial in many biological processes, including cell signaling and disease development. By designing molecules that can selectively disrupt these interactions, researchers aim to develop treatments for conditions such as cancer and autoimmune diseases. The< strong>5-methyl-2-(4-methylphenyl)pyridine scaffold provides a promising platform for such endeavors due to its ability to mimic natural ligands and bind to target proteins with high affinity.

The compound's chemical properties also make it an interesting candidate for material science applications. Its aromatic nature and ability to form stable complexes with other molecules have led to investigations into its use as a ligand in catalytic systems. In particular, transition metal complexes incorporating this ligand have shown promise in facilitating various organic transformations, including cross-coupling reactions that are pivotal in synthesizing complex organic molecules.

Recent advances in computational chemistry have further enhanced the understanding of Pyridine,5-methyl-2-(4-methylphenyl)-'s reactivity and function. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing more effective derivatives with improved pharmacological properties. For example, simulations have identified key residues on target proteins that interact with the< strong>5-methyl-2-(4-methylphenyl)pyridine moiety, providing a basis for rational drug design.

The synthesis of this compound has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline the synthesis of< strong>Pyridine,5-methyl-2-(4-methylphenyl)-, reducing reaction times and improving yields. These improvements are essential for ensuring an adequate supply of the compound for both research and industrial applications.

In conclusion, Pyridine,5-methyl-2-(4-methylphenyl)-, CAS number 85237-71-4, is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents and functional materials. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow even further.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85237-71-4)5-甲基-2-(4-甲苯基)吡啶
LE26870107
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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